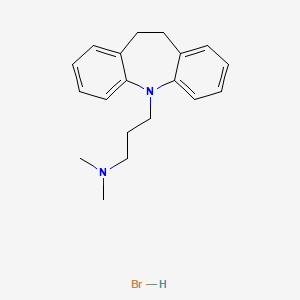
Imipramine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imipramine hydrobromide is a tricyclic antidepressant primarily used in the treatment of depression and certain anxiety disorders. It is a derivative of imipramine, which was the first tricyclic antidepressant to be marketed. This compound works by increasing the levels of certain neurotransmitters in the brain, thereby helping to improve mood and alleviate symptoms of depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imipramine hydrobromide typically involves the reaction of iminodibenzyl with 3-dimethylaminopropyl chloride in the presence of a base. This reaction yields imipramine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to various purification steps, including recrystallization and filtration, to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions
Imipramine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Imipramine can be oxidized to form imipramine N-oxide.
Reduction: Reduction of imipramine can yield desipramine, a metabolite with similar pharmacological activity.
Substitution: Imipramine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve alkyl halides and bases.
Major Products
Oxidation: Imipramine N-oxide
Reduction: Desipramine
Substitution: Various N-substituted derivatives
Scientific Research Applications
Imipramine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding in the brain.
Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Industry: Used in the development of new antidepressant drugs and in pharmacokinetic studies .
Mechanism of Action
Imipramine hydrobromide works by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. Imipramine also binds to various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its therapeutic and side effects .
Comparison with Similar Compounds
Imipramine hydrobromide is often compared with other tricyclic antidepressants, such as:
Amitriptyline: Similar in structure and function but has more sedative and anticholinergic effects.
Clomipramine: Known for its efficacy in treating obsessive-compulsive disorder.
Nortriptyline: A secondary amine TCA with fewer side effects compared to imipramine.
This compound is unique in its balanced inhibition of both norepinephrine and serotonin reuptake, making it effective for a broad range of depressive and anxiety disorders .
Properties
CAS No. |
67246-27-9 |
|---|---|
Molecular Formula |
C19H25BrN2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C19H24N2.BrH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H |
InChI Key |
XPAGIVLQSQMGIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
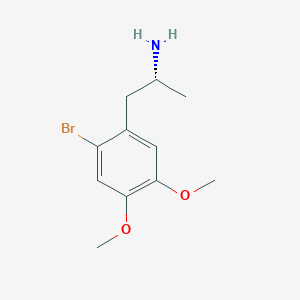


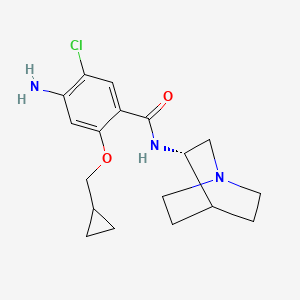


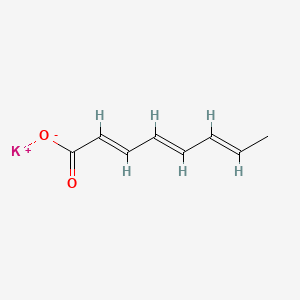

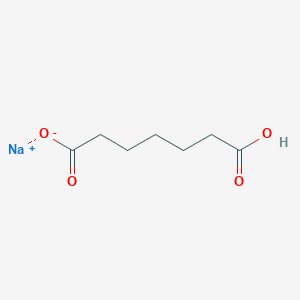

![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)

